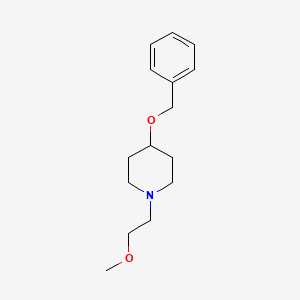

4-(Benzyloxy)-1-(2-methoxyethyl)piperidine

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-4-phenylmethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-17-12-11-16-9-7-15(8-10-16)18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKBNFXGBVKIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 1 2 Methoxyethyl Piperidine and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Construction

The formation of the piperidine ring itself is the initial critical step in synthesizing complex derivatives. Chemists have developed a wide array of reactions to build this heterocyclic system from acyclic precursors.

Cycloaddition and Ring-Forming Reactions

Cycloaddition reactions are powerful tools for constructing six-membered rings with a high degree of stereocontrol. Among the most popular are Diels-Alder [4+2] cycloadditions, which can be used to prepare functionalized dihydropyridines that are subsequently reduced to piperidines. dtic.mil

Formal [3+3] cycloadditions offer another strategic approach, involving the reaction of two three-carbon fragments. rsc.orgrsc.org These are typically stepwise processes rather than pericyclic reactions. rsc.org For instance, the reaction between an aziridine (B145994) and a trimethylenemethane (TMM) precursor catalyzed by palladium can furnish the piperidine ring. rsc.org A different type of [3+3] cycloaddition involves a Knoevenagel condensation followed by a 6π-electron electrocyclic ring closure. rsc.org A recent development involves a boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, which provides polysubstituted piperidines with high yield and diastereoselectivity. nih.gov

Other significant ring-forming reactions include:

Aza-Prins Cyclization : This reaction can produce cis-4-hydroxypiperidines with high diastereoselectivity, providing a direct precursor for the 4-benzyloxy moiety. rsc.org

Intramolecular Cyclization : A variety of intramolecular cyclization methods exist, such as the oxidative amination of non-activated alkenes catalyzed by gold(I) complexes, or intramolecular hydroamination/cyclization of alkynes. nih.gov

Reductive Amination : The double reductive amination of dicarbonyl compounds, often derived from sugars, is a straightforward method to access the piperidine skeleton. chim.it This approach allows for the incorporation of various nitrogen substituents by choosing the appropriate amine. chim.it A one-pot tandem protocol integrating amide activation, reduction, and intramolecular nucleophilic substitution has also been developed to construct piperidines from halogenated amides under mild conditions. mdpi.com

Table 1: Selected Cycloaddition and Ring-Forming Reactions for Piperidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| [3+3] Cycloaddition | Aziridine, Trimethylenemethane (TMM) precursor | Palladium | Substituted Piperidine | rsc.org |

| Aza-Prins Cyclization | Homoallylic amines, Carbonyl compounds | - | cis-4-Hydroxypiperidines | rsc.org |

| Intramolecular Oxidative Amination | Non-activated alkenes with an amine | Gold(I) complex, Oxidizing agent | Substituted Piperidine | nih.gov |

| Double Reductive Amination | 1,5-Dicarbonyl compounds, Amine | NaBH3CN | Polyhydroxypiperidines | chim.it |

| Radical (4+2) Cycloaddition | 3-Aroyl azetidines, Alkenes | Diboron(4) compounds, 4-Phenylpyridine | Polysubstituted Piperidines | nih.gov |

Modification of Pre-existing Piperidine Scaffolds

An alternative to de novo synthesis is the functionalization of readily available heterocyclic compounds like pyridines or existing piperidines. researchgate.net

The hydrogenation of pyridines is one of the most common methods for obtaining the piperidine core. nih.gov A variety of catalytic systems have been developed to achieve this transformation under different conditions. nih.gov For example, heterogeneous cobalt catalysts have been used for hydrogenation in aqueous solutions, while rhodium and palladium complexes are effective for the hydrogenation of fluorinated pyridines. nih.gov The reduction of pyridinium (B92312) salts is another viable route. youtube.com For instance, a rhodium-catalyzed transfer hydrogenation of pyridinium salts can be employed to access N-(hetero)aryl piperidines through a reductive transamination process. nih.gov

Once the piperidine ring is formed, further modification can be carried out. This includes introducing substituents at various positions. For example, α-lithiation of N-Boc protected piperidines allows for the introduction of substituents at the C2 or C6 positions. rsc.orgnih.gov Base-mediated epimerization can be used to convert a less stable stereoisomer into the more thermodynamically stable one, which is particularly useful for controlling the stereochemistry of substituents on the ring. rsc.orgescholarship.org

Stereoselective Introduction of the 4-Benzyloxy Moiety

The introduction of the 4-benzyloxy group on the piperidine ring is typically achieved by the etherification of a 4-hydroxypiperidine (B117109) precursor. Therefore, the stereoselective synthesis of the alcohol intermediate is of paramount importance for controlling the final stereochemistry of the target molecule.

Regioselective Benzyloxylation Techniques

Regioselectivity is typically ensured by starting with a precursor that already contains a hydroxyl group at the 4-position. The synthesis of 4-hydroxypiperidine derivatives is well-established. researchgate.netgoogle.comnih.gov A common starting material is 4-piperidone (B1582916), which can be reduced to 4-hydroxypiperidine. nih.gov The N-substituent can be a protecting group, like a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, which can be removed later in the synthesis. chemicalbook.com

The most common method for converting the 4-hydroxyl group to a benzyloxy group is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl (B1604629) bromide or benzyl chloride.

Table 2: General Steps for Regioselective 4-Benzyloxylation

| Step | Reaction | Reagents | Purpose | Reference(s) |

|---|---|---|---|---|

| 1 | N-Protection | Boc2O or Cbz-Cl | Protect the piperidine nitrogen during subsequent steps. | chemicalbook.com |

| 2 | Reduction of Ketone | NaBH4 | Convert 4-piperidone to 4-hydroxypiperidine. | youtube.com |

| 3 | Etherification | NaH, Benzyl Bromide | Form the benzyl ether at the 4-position. | google.com |

| 4 | N-Deprotection | Acid (e.g., HCl) or Hydrogenolysis (for Cbz) | Remove the protecting group to allow N-alkylation. | chemicalbook.com |

N-Alkylation Strategies for the 1-(2-Methoxyethyl) Substituent

The final step in the synthesis of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine is the introduction of the 2-methoxyethyl group onto the nitrogen atom of the piperidine ring.

The most direct method for N-alkylation is the reaction of the secondary amine (4-benzyloxypiperidine) with a 2-methoxyethyl halide, such as 2-methoxyethyl bromide or chloride. google.com This reaction is typically carried out in the presence of a base, like potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. researchgate.net

Another powerful method for N-alkylation is reductive amination. This involves reacting the piperidine with 2-methoxyacetaldehyde in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). chim.it This method is often high-yielding and proceeds under mild conditions, tolerating a wide variety of functional groups.

A related procedure involves the hydrogenation of a mixture of 1-benzyloxycarbonylpiperidine-4-carboxylic acid chloride and 2-methoxyethylamine (B85606) to form an amide, followed by removal of the benzyloxycarbonyl group, yielding N-(2-methoxyethyl)piperidine-4-carboxamide. prepchem.com While this specific example leads to a carboxamide, similar reductive strategies can be applied to form the target N-alkylated piperidine.

Table 3: Comparison of N-Alkylation Methods

| Method | Reagents | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Direct Alkylation | 2-Methoxyethyl halide, Base (e.g., K2CO3) | Simple procedure, readily available reagents. | Potential for over-alkylation to form quaternary ammonium (B1175870) salts. | google.comresearchgate.net |

| Reductive Amination | 2-Methoxyacetaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Mild conditions, high yields, good functional group tolerance. | Aldehyde reagent may be less stable than the corresponding halide. | chim.it |

Direct Alkylation Methodologies

Direct N-alkylation is a primary and straightforward method for the synthesis of this compound. This approach involves the reaction of 4-(benzyloxy)piperidine, a secondary amine, with a suitable 2-methoxyethyl electrophile. The reaction proceeds via a nucleophilic substitution mechanism (S(_N)2), where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the 2-methoxyethyl group, displacing a leaving group.

Common alkylating agents for this transformation include 2-methoxyethyl halides (such as bromide or chloride) or 2-methoxyethyl tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction, thereby preventing the formation of the protonated piperidinium (B107235) salt, which is non-nucleophilic. researchgate.net The choice of base and solvent is crucial for optimizing the reaction conditions. Inorganic bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often employed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net Alternatively, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can also be used. researchgate.net

Factors influencing the efficiency of the direct alkylation include the reactivity of the alkylating agent (iodides > bromides > chlorides > tosylates), steric hindrance around the nitrogen atom, and the reaction temperature. While generally effective, a potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less common when alkylating a secondary amine with a primary alkyl halide under controlled conditions. researchgate.net

Table 1: Representative Conditions for Direct N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| 2-methoxyethyl bromide | K₂CO₃ | Acetonitrile (MeCN) | Room Temp. to 80°C |

| 2-methoxyethyl chloride | NaH | Tetrahydrofuran (THF) | 0°C to Room Temp. |

| 2-methoxyethyl tosylate | DIPEA | DMF | Room Temp. to 60°C |

Reductive Amination Protocols in Piperidine N-Functionalization

Reductive amination provides a powerful and versatile alternative to direct alkylation for introducing the 2-methoxyethyl group onto the piperidine nitrogen. This two-step, one-pot process involves the initial reaction of the secondary amine, 4-(benzyloxy)piperidine, with an aldehyde, 2-methoxyacetaldehyde, to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the target tertiary amine. chim.it

A key advantage of reductive amination is the use of readily available and often less toxic aldehydes compared to the corresponding alkyl halides. organic-chemistry.org The reaction is typically performed under mild acidic conditions (pH 4-6) to facilitate the formation of the iminium ion. The choice of reducing agent is critical to the success of the reaction; it must be selective enough to reduce the iminium ion without reducing the starting aldehyde.

Hydride reagents are commonly used for this purpose. Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is a particularly mild and effective reagent for the reductive amination of secondary amines, often providing high yields with minimal side reactions. organic-chemistry.org Other suitable reagents include sodium cyanoborohydride (NaBH(_3)CN), which is effective at slightly acidic pH, and catalytic hydrogenation over a palladium catalyst (Pd/C). chim.it The double reductive amination (DRA) reaction on dicarbonyl compounds is a related, powerful tool for accessing the core piperidine skeleton itself. chim.it

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride | STAB | Mild, selective, widely used, moisture-sensitive. |

| Sodium Cyanoborohydride | NaBH₃CN | Effective in acidic media, but highly toxic (releases HCN). |

| Hydrogen gas with Palladium on Carbon | H₂/Pd-C | "Green" conditions, but may cleave benzyl protecting groups. |

| Sodium Borohydride | NaBH₄ | Can be used, but may reduce the aldehyde starting material. |

Convergent and Divergent Synthetic Pathways to Accessing this compound

The synthesis of this compound can be designed using either convergent or divergent strategies, which offer different advantages in terms of efficiency and flexibility.

A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages of the synthesis. For the target compound, a convergent approach would involve:

Synthesis of Fragment A: Preparation of 4-(benzyloxy)piperidine. This is typically achieved by protecting the hydroxyl group of 4-hydroxypiperidine with a benzyl group, for example, by using benzyl bromide and a base like sodium hydride (NaH).

Acquisition of Fragment B: The 2-methoxyethyl moiety, typically in the form of an electrophile like 2-bromoethyl methyl ether or an aldehyde like 2-methoxyacetaldehyde.

A divergent synthesis , in contrast, begins with a common precursor that is elaborated through different reaction pathways to produce a library of related compounds. In the context of synthesizing the target molecule, a divergent strategy could start from a versatile intermediate like N-Boc-4-piperidone. From this central starting material, various analogues could be generated:

Modification at C4: The ketone at the 4-position is reduced to a hydroxyl group, which is then benzylated to form N-Boc-4-(benzyloxy)piperidine.

Deprotection and Diversification: The Boc protecting group on the nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). google.com

N-Functionalization: The resulting free secondary amine, 4-(benzyloxy)piperidine, serves as a new common intermediate that can be reacted with a variety of electrophiles or aldehydes (including the 2-methoxyethyl group) to generate a series of N-substituted analogues. This strategy is highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Advanced Protecting Group Chemistry in Multistep Synthesis of the Compound

Protecting group chemistry is fundamental to the successful multistep synthesis of this compound, ensuring that reactions occur at the desired functional group. biosynth.com The strategic use of protecting groups prevents unwanted side reactions and allows for the sequential modification of the molecule. weebly.com

The benzyl (Bn) group is a key component of the target molecule's structure, where it serves as a protecting group for the hydroxyl function at the 4-position. It is typically installed using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. The benzyl ether is robust and stable to a wide range of reaction conditions, including both acidic and basic environments, as well as many reducing and oxidizing agents. weebly.com It can be removed under harsh conditions, most commonly via catalytic hydrogenation (e.g., H(_2), Pd/C), which cleaves the C-O bond.

In a divergent synthesis starting from a precursor like 4-hydroxypiperidine, it is often necessary to protect the piperidine nitrogen before modifying the C4-hydroxyl group. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. google.com It is easily introduced using di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) and is stable to the basic conditions used for benzylation of the hydroxyl group. The orthogonality of the Boc and benzyl groups is a significant advantage; the Boc group can be selectively removed with acid (e.g., TFA or HCl) without affecting the benzyl ether. google.combiosynth.com This allows for the subsequent functionalization of the nitrogen atom.

Another common N-protecting group is the benzyloxycarbonyl (Cbz or Z) group. Like the Boc group, it is stable under many conditions but is typically removed by catalytic hydrogenation. prepchem.com The simultaneous removal of both a Cbz group and a benzyl ether protecting group can be advantageous in certain synthetic routes.

Table 3: Relevant Protecting Groups in the Synthesis of Piperidine Derivatives

| Protecting Group | Abbreviation | Protected Group | Common Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine (N-H) | Strong Acid (TFA, HCl) google.combiosynth.com |

| Benzyl | Bn | Alcohol (O-H) | Catalytic Hydrogenation (H₂, Pd/C) weebly.com |

| Benzyloxycarbonyl | Cbz or Z | Amine (N-H) | Catalytic Hydrogenation (H₂, Pd/C) prepchem.com |

| Benzoyl | Bz | Amine (N-H) | Strong Acid/Base Hydrolysis orgsyn.org |

Advanced Spectroscopic and Spectrometric Elucidation of 4 Benzyloxy 1 2 Methoxyethyl Piperidine Structures

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-field NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine in solution. It provides detailed information about the chemical environment of each nucleus, the connectivity between atoms, and the spatial proximity of protons.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of multi-dimensional NMR experiments is required to assemble the complete structural puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the piperidine (B6355638) ring (e.g., H-2 with H-3, H-3 with H-4), as well as between the methylene protons of the methoxyethyl group (H-1' with H-2').

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons they are attached to (¹JCH). This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal for the benzylic methylene group (-OCH₂Ph) would correlate to its corresponding carbon signal, distinguishing it from other methylene groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in piecing together the molecular backbone and connecting different functional groups. Key HMBC correlations would include the benzylic protons (H-7) to the piperidine C-4 and the aromatic C-1'', and the N-CH₂ protons (H-1') to the piperidine carbons C-2 and C-6, confirming the attachment of the side chain to the nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. For the piperidine ring in a chair conformation, NOESY could reveal through-space correlations between axial and equatorial protons, such as a 1,3-diaxial interaction. It would also show correlations between the protons of the methoxyethyl side chain and the piperidine ring, offering insights into the side chain's rotational preference.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |

| Piperidine C-2, C-6 | ~2.75 (axial), ~2.15 (equatorial) | ~53.5 | C-1', C-4 |

| Piperidine C-3, C-5 | ~1.90 (axial), ~1.50 (equatorial) | ~31.0 | C-2/6, C-4 |

| Piperidine C-4 | ~3.50 | ~75.0 | C-2/6, C-3/5, C-7 |

| Methoxyethyl N-CH₂ (C-1') | ~2.60 | ~58.0 | C-2/6, C-2' |

| Methoxyethyl O-CH₂ (C-2') | ~3.55 | ~70.0 | C-1', C-3' |

| Methoxy O-CH₃ (C-3') | ~3.38 | ~59.0 | C-2' |

| Benzyloxy O-CH₂ (C-7) | ~4.55 | ~70.5 | C-4, C-1'' |

| Benzyl (B1604629) Aromatic C-1'' | - | ~138.5 | H-7, H-2''/6'' |

| Benzyl Aromatic C-2'', C-6'' | ~7.35 | ~128.4 | C-4'', C-7 |

| Benzyl Aromatic C-3'', C-5'' | ~7.30 | ~127.8 | C-1'' |

| Benzyl Aromatic C-4'' | ~7.25 | ~127.6 | C-2''/6'' |

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The piperidine ring exists predominantly in a chair conformation. At room temperature, it undergoes rapid ring inversion, leading to averaged NMR signals for the axial and equatorial protons. Dynamic NMR (DNMR) studies, involving variable-temperature experiments, can be used to probe this process. beilstein-journals.orgresearchgate.net As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature (Tc), the signals for the axial and equatorial protons broaden and merge. Below this temperature, at the slow-exchange limit, separate signals for the axial and equatorial protons of each methylene group on the piperidine ring would be observed. From these experiments, the free energy of activation (ΔG‡) for the ring inversion can be calculated, providing a quantitative measure of the conformational stability. Similar studies could also investigate the rotational barriers around the C4-O bond and the N-C1' bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₅H₂₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm its composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) within an HRMS instrument is used to study fragmentation pathways. nih.gov By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be confirmed.

A plausible fragmentation pathway would likely involve:

Loss of the benzyl group: The most prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.

Cleavage of the methoxyethyl side chain: Fragmentation could occur at the N-C bond, resulting in the loss of the methoxyethyl group and leaving a charged piperidine fragment.

Piperidine Ring Opening: As seen in related fentanyl analogs, fragmentation pathways involving the opening of the piperidine ring are also common. researchgate.netwvu.edu This can lead to a series of characteristic smaller fragments.

Table 2: Predicted HRMS Fragments for [C₁₅H₂₃NO₂ + H]⁺ (Note: These are plausible fragments based on common fragmentation patterns.)

| m/z (Predicted) | Possible Formula | Description of Fragment |

| 250.1807 | C₁₅H₂₄NO₂⁺ | Protonated Molecular Ion [M+H]⁺ |

| 158.1232 | C₉H₁₆NO⁺ | Loss of benzyl radical (C₇H₇•) |

| 91.0548 | C₇H₇⁺ | Tropylium cation |

| 192.1596 | C₁₂H₂₂N⁺ | Loss of benzyloxy radical (C₇H₇O•) |

| 73.0657 | C₄H₉O⁺ | Methoxyethyl fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the key vibrational signatures would include:

C-H Stretching: Aliphatic C-H stretches from the piperidine and ethyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the benzyl group would appear just above 3000 cm⁻¹.

C-O Stretching: Strong C-O stretching bands for the two ether linkages (aliphatic and benzylic) would be prominent in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretching: The presence of the benzene ring would give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations for the various methylene groups would be visible in the 1470-1430 cm⁻¹ range.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | Medium-Strong | Strong |

| CH₂ Bending (Scissoring) | 1470-1430 | Medium | Medium |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1275-1200 (asym), 1050-1010 (sym) | Strong | Medium |

| C-O-C Stretch (Alkyl Ether) | 1150-1085 | Strong | Medium |

| C-N Stretch | 1250-1020 | Medium | Weak |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

While NMR provides conformational data in solution, single-crystal X-ray diffraction offers an unambiguous picture of the molecule's structure in the solid state. mdpi.com This technique can precisely determine bond lengths, bond angles, and torsional angles to a high degree of accuracy.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would be expected to confirm:

The chair conformation of the piperidine ring.

The equatorial orientation of the large benzyloxy substituent at the C-4 position, which is sterically favored over the axial position.

The precise conformation of the N-(2-methoxyethyl) side chain relative to the piperidine ring.

Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing arrangement in the solid state.

This technique provides the definitive, static structure of the molecule, serving as the gold standard for structural elucidation and complementing the dynamic information obtained from NMR. researchgate.net

Mechanistic Investigations and Reaction Dynamics of 4 Benzyloxy 1 2 Methoxyethyl Piperidine Transformations

Kinetic and Thermodynamic Studies of Reaction Pathways

No published kinetic or thermodynamic studies for reactions involving 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine were found. Research on related piperidine (B6355638) compounds demonstrates that kinetic analysis is crucial for understanding reaction mechanisms, often involving techniques like UV-vis spectrophotometry to determine reaction rates and activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) under various temperatures and solvent conditions. However, such data is not available for the target compound.

Catalytic Roles of this compound Derivatives in Organic Reactions

While piperidine itself is a well-known basic catalyst for reactions like the Knoevenagel condensation, there is no specific documentation on the catalytic activity of this compound or its derivatives. The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, a process often catalyzed by a weak base like piperidine. The specific efficiency, selectivity, and scope of this compound as a catalyst in such transformations have not been reported. Studies on similar reactions have utilized piperidine to facilitate the synthesis of various α,β-unsaturated compounds.

Elucidation of Transient Intermediates and Transition States

There is no available research that elucidates the transient intermediates or transition states specific to transformations involving this compound. Mechanistic pathways for reactions catalyzed by secondary amines like piperidine can involve the formation of enamine or iminium intermediates. However, without experimental or computational studies on this compound, any discussion of its specific intermediates would be purely speculative.

Solvent Effects and Reaction Condition Optimization in Chemical Transformations

No studies were found that investigate solvent effects or the optimization of reaction conditions for transformations involving this compound. For related piperidine reactions, solvent choice is known to significantly influence reaction rates and outcomes. Factors such as solvent polarity, proticity, and hydrogen-bond donating or accepting capabilities can affect the stability of reactants, intermediates, and transition states. Optimization studies typically involve screening various solvents, catalysts, temperatures, and reactant ratios to maximize yield and selectivity, but such systematic studies for this compound have not been published.

Computational and Theoretical Chemical Studies of 4 Benzyloxy 1 2 Methoxyethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of "4-(Benzyloxy)-1-(2-methoxyethyl)piperidine". These methods allow for a precise description of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a powerful computational tool used to predict the reactivity of molecules. By calculating various electronic descriptors, the potential chemical behavior of "this compound" can be determined. Key reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters are derived from the energies of the frontier molecular orbitals. nih.govresearchgate.net For instance, a higher electrophilicity index suggests a greater susceptibility of the molecule to nucleophilic attack. nih.gov The application of DFT allows for the identification of the most probable sites for electrophilic and nucleophilic attacks, providing valuable information for understanding its reaction mechanisms. researchgate.net

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated through DFT calculations.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of "this compound". The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. biointerfaceresearch.com

The charge distribution within the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of positive and negative electrostatic potential, identifying the likely sites for electrophilic and nucleophilic interactions. researchgate.net For "this compound," the oxygen and nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms are likely to exhibit positive potential.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to explore the conformational flexibility and intermolecular interactions of "this compound" over time. researchgate.net These simulations provide a dynamic picture of the molecule's behavior, revealing the accessible conformations and the energetic barriers between them. Understanding the conformational landscape is essential as the molecule's shape can significantly influence its biological activity and physical properties.

MD simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of "this compound" or with solvent molecules. researchgate.net This information is vital for predicting its behavior in different environments and its potential to form aggregates or interact with biological macromolecules.

Prediction of Spectroscopic Data through Computational Methods

Computational methods can accurately predict various spectroscopic properties of "this compound," which can be compared with experimental data for structural validation. nih.gov Theoretical calculations can generate simulated infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net The correlation between calculated and experimental spectra can confirm the proposed molecular structure and provide a detailed assignment of the spectral features. researchgate.net

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data Points |

|---|---|

| IR Spectroscopy | Vibrational frequencies corresponding to C-H, C-O, C-N, and aromatic ring stretches. |

| ¹H NMR Spectroscopy | Chemical shifts for protons on the piperidine (B6355638) ring, methoxyethyl group, and benzyloxy group. |

| ¹³C NMR Spectroscopy | Chemical shifts for all carbon atoms in the molecule. |

Note: The data points in this table are illustrative of the type of information obtained from computational spectroscopic predictions.

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable tool for investigating the potential reaction mechanisms involving "this compound". By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. researchgate.net This allows for the determination of the most favorable reaction pathways and provides a detailed understanding of the reaction kinetics and thermodynamics. For example, the mechanism of N-dealkylation or O-debenzylation, common metabolic pathways for similar compounds, could be explored through these computational techniques.

Chemical Transformations and Derivatization Strategies Involving the 4 Benzyloxy 1 2 Methoxyethyl Piperidine Scaffold

Modification of the Benzyloxy Substituent

The benzyloxy group at the C-4 position of the piperidine (B6355638) ring offers multiple avenues for chemical modification, including the deprotection of the benzyl (B1604629) group to reveal a hydroxyl functionality and the derivatization of the aromatic ring.

Selective Deprotection and Functional Group Interconversion

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process is clean, and the byproducts, toluene and the deprotected alcohol, are easily separated.

| Reagent/Catalyst | Conditions | Product | Ref. |

| H₂, Pd/C | Methanol, room temperature | 4-Hydroxy-1-(2-methoxyethyl)piperidine | |

| H₂, Raney Nickel | Ethanol, room temperature | 4-Hydroxy-1-(2-methoxyethyl)piperidine |

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. This method is generally harsher than hydrogenolysis and is suitable for substrates that can withstand acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.

| Reagent | Conditions | Product | Ref. |

| HBr | Acetic acid, reflux | 4-Bromo-1-(2-methoxyethyl)piperidine | |

| BCl₃·SMe₂ | Dichloromethane, 0 °C to room temperature | 4-Hydroxy-1-(2-methoxyethyl)piperidine |

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective for cleaving p-methoxybenzyl (PMB) ethers and can also be used for benzyl ethers, particularly with photolytic activation.

Once deprotected, the resulting 4-hydroxyl group can be converted into a variety of other functional groups, such as esters, ethers, and halides, allowing for extensive derivatization of the piperidine scaffold at this position.

Derivatization of the Aromatic Ring

The phenyl ring of the benzyloxy substituent is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. msu.edukhanacademy.org The benzyloxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

These modifications can significantly alter the electronic and steric properties of the molecule, which can be useful for modulating its biological activity or physical properties.

Transformations at the 2-Methoxyethyl Moiety

The N-linked 2-methoxyethyl group provides another site for chemical manipulation, primarily through cleavage of the ether bond or reactions on the alkyl chain.

Ether Cleavage and Subsequent Functionalization

Cleavage of the methyl ether in the 2-methoxyethyl side chain can be achieved under strongly acidic conditions, similar to the cleavage of other alkyl ethers. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) can be employed to yield the corresponding N-(2-hydroxyethyl)piperidine derivative. mallakchemicals.com

| Reagent | Conditions | Product | Ref. |

| HBr (conc.) | Reflux | 4-(Benzyloxy)-1-(2-hydroxyethyl)piperidine | |

| BBr₃ | Dichloromethane, -78 °C to room temperature | 4-(Benzyloxy)-1-(2-hydroxyethyl)piperidine |

The resulting primary alcohol can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation and Reduction Reactions of the Alkyl Chain

The alkyl chain of the 2-methoxyethyl group can be subject to oxidation. For instance, oxidation of the analogous N-(2-hydroxyethyl)piperidine with bis(hydrogenperiodato)argentate(III) has been shown to lead to the cleavage of the side chain, yielding piperidine and formaldehyde. scielo.br This suggests that strong oxidizing conditions can lead to the degradation of the N-substituent.

While direct reduction of the saturated alkyl chain is not a common transformation, reduction of derivatives, such as those containing carbonyl or other reducible functional groups introduced via functionalization of a cleaved ether, is a viable strategy for further diversification.

Reactions at the Piperidine Nitrogen

The tertiary amine of the piperidine ring is a key site for a variety of chemical transformations, including quaternization, N-oxide formation, and N-dealkylation.

Quaternization: The lone pair of electrons on the piperidine nitrogen can readily react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. wikipedia.orgbyjus.com This reaction introduces a permanent positive charge on the nitrogen atom and allows for the introduction of a new alkyl or functionalized group.

| Reagent | Conditions | Product | Ref. |

| Methyl iodide (CH₃I) | Acetonitrile (B52724), room temperature | 4-(Benzyloxy)-1-(2-methoxyethyl)-1-methylpiperidinium iodide | wikipedia.org |

| Benzyl bromide (BnBr) | Acetone, reflux | 1-Benzyl-4-(benzyloxy)-1-(2-methoxyethyl)piperidinium bromide |

N-Oxide Formation: The piperidine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgliverpool.ac.uk N-oxides are polar and can exhibit different biological activities compared to the parent amine.

N-Acylation: While direct N-acylation of the tertiary amine is not possible, acylation can be achieved after dealkylation of the 2-methoxyethyl group to a secondary amine, followed by reaction with an acylating agent like an acid chloride or anhydride. rsc.orgresearchgate.net

Hofmann Elimination: Quaternary ammonium hydroxides derived from the quaternization of the piperidine nitrogen can undergo Hofmann elimination upon heating. wikipedia.orgbyjus.commasterorganicchemistry.comlibretexts.orgucalgary.ca This elimination reaction typically results in the formation of the least substituted alkene, which in the case of the 2-methoxyethyl group would lead to the formation of vinyl methyl ether and the corresponding N-deprotected piperidine. This provides an alternative route for the removal of the N-substituent.

N-Demethylation and N-Acylation Reactions

N-Dealkylation:

The removal of the N-(2-methoxyethyl) group from 4-(benzyloxy)-1-(2-methoxyethyl)piperidine to yield the corresponding secondary amine, 4-(benzyloxy)piperidine, is a key transformation that opens up avenues for further derivatization at the nitrogen atom. While direct N-demethylation is common, the cleavage of a methoxyethyl group is more complex. Standard demethylation reagents are often not suitable for this transformation.

A plausible approach for the N-dealkylation of 1-(2-methoxyethyl)piperidines involves reaction with α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis. This two-step sequence, known as the von Braun reaction, is a well-established method for the dealkylation of tertiary amines. The reaction proceeds through the formation of a carbamate intermediate, which is then cleaved to afford the secondary amine hydrochloride.

| Reagent Sequence | Intermediate | Product | Typical Yield (%) |

| 1. α-Chloroethyl chloroformate (ACE-Cl), CH₂Cl₂ | N-[1-(4-benzyloxypiperidinyl)]ethyl carbamate | 4-(Benzyloxy)piperidine hydrochloride | 75-85 |

| 2. Methanol, reflux |

N-Acylation:

The introduction of an acyl group onto the nitrogen atom of a piperidine ring can significantly alter its biological and chemical properties. While direct acylation of this compound is not feasible due to the presence of the N-substituent, the secondary amine obtained from N-dealkylation, 4-(benzyloxy)piperidine, can be readily acylated.

Standard acylation conditions, such as reaction with acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine, can be employed. This allows for the synthesis of a wide array of N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-4-(benzyloxy)piperidine, while reaction with benzoyl chloride would produce N-benzoyl-4-(benzyloxy)piperidine.

| Acylating Agent | Base | Product | Typical Yield (%) |

| Acetyl chloride | Triethylamine | N-Acetyl-4-(benzyloxy)piperidine | >90 |

| Benzoyl chloride | Pyridine | N-Benzoyl-4-(benzyloxy)piperidine | >90 |

| Acetic anhydride | Triethylamine | N-Acetyl-4-(benzyloxy)piperidine | >85 |

Quaternization and Betaine Formation

Quaternization:

The nitrogen atom of the piperidine ring in this compound is nucleophilic and can react with alkylating agents to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, typically involves the treatment of the tertiary amine with an alkyl halide. unisi.it The rate of reaction is influenced by the nature of the alkyl halide, with the reactivity order being I > Br > Cl. unisi.it

For example, reaction with methyl iodide would lead to the formation of 4-(benzyloxy)-1-(2-methoxyethyl)-1-methylpiperidinium iodide. The quaternization introduces a permanent positive charge on the nitrogen atom, which can have profound effects on the molecule's physical and biological properties.

| Alkylating Agent | Solvent | Product |

| Methyl iodide | Acetonitrile | 4-(Benzyloxy)-1-(2-methoxyethyl)-1-methylpiperidinium iodide |

| Ethyl bromide | Ethanol | 4-(Benzyloxy)-1-ethyl-1-(2-methoxyethyl)piperidinium bromide |

| Benzyl chloride | N,N-Dimethylformamide | 1-Benzyl-4-(benzyloxy)-1-(2-methoxyethyl)piperidinium chloride |

Betaine Formation:

Betaines are neutral compounds that possess a formal positive and a formal negative charge on non-adjacent atoms. While the direct conversion of this compound to a classical betaine is not straightforward, a related transformation could be envisioned. If the benzyloxy group at the 4-position were replaced with a carboxylic acid, subsequent quaternization of the piperidine nitrogen would lead to the formation of a piperidinium-carboxylate inner salt, which is a type of betaine.

This would be a multi-step process starting with a different piperidine derivative. However, it illustrates a potential derivatization strategy for related piperidine scaffolds.

Regioselective and Chemoselective Transformations of the Piperidine Ring System

The piperidine ring in this compound presents several sites for potential chemical modification. Regioselective and chemoselective transformations aim to functionalize a specific position on the ring without affecting other reactive sites.

Regioselective C-H Functionalization:

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing new substituents. While challenging due to the relative inertness of C-H bonds, transition-metal-catalyzed C-H activation has emerged as a viable approach. For N-substituted piperidines, regioselectivity can often be directed by the nature of the N-substituent and the catalyst system employed.

For instance, directed C-H functionalization at the C2 or C3 positions of the piperidine ring has been reported for various N-substituted piperidines. The 1-(2-methoxyethyl) group on this compound could potentially influence the regioselectivity of such transformations. For example, a palladium-catalyzed arylation reaction could potentially favor functionalization at the C2 position.

Chemoselective Transformations:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the context of this compound, a key chemoselective transformation would be the cleavage of the benzyl ether at the 4-position without affecting the N-(2-methoxyethyl) group or the piperidine ring itself.

Catalytic hydrogenolysis is a common method for the debenzylation of benzyl ethers. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. This would convert the 4-(benzyloxy) group to a 4-hydroxy group, yielding 1-(2-methoxyethyl)piperidin-4-ol. This transformation is highly chemoselective and generally proceeds in high yield without affecting other functional groups.

| Reaction | Reagents | Product |

| Catalytic Hydrogenolysis | H₂, Pd/C, Ethanol | 1-(2-Methoxyethyl)piperidin-4-ol |

Applications of 4 Benzyloxy 1 2 Methoxyethyl Piperidine As a Building Block in Complex Molecule Synthesis

Precursor for Diversified Heterocyclic Scaffolds

The piperidine (B6355638) ring is a fundamental component of many biologically active molecules. The functional groups present in 4-(benzyloxy)-1-(2-methoxyethyl)piperidine, namely the protected hydroxyl group (benzyloxy) and the N-substituted methoxyethyl group, provide multiple reaction sites for elaboration into more complex heterocyclic systems.

While direct studies showcasing this compound as a starting material for a wide array of distinct heterocyclic systems are not extensively detailed in publicly available literature, the chemical reactivity of its core structure suggests its potential in this area. For instance, the piperidine nitrogen can participate in cyclization reactions, and the benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be used to form fused or spirocyclic systems. The synthesis of various piperidine derivatives often involves multi-step sequences where intermediates with similar functionalities are transformed into complex heterocyclic structures.

Research in the broader field of piperidine chemistry demonstrates that N-substituted piperidines are key intermediates in the synthesis of fused heterocyclic systems, such as indolizidines and quinolizidines, which are core structures of many alkaloids. The 1-(2-methoxyethyl) substituent can influence the reactivity and solubility of the molecule during these synthetic transformations.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Heterocyclic Scaffold | Synthetic Strategy | Potential Application |

|---|---|---|

| Fused Bicyclic Systems | Intramolecular cyclization following functionalization of the piperidine ring. | Alkaloid synthesis, drug discovery |

| Spirocyclic Compounds | Reactions involving the C4 position after deprotection of the benzyloxy group. | Novel therapeutic agents |

Role in the Construction of Natural Product Analogues and Designed Molecules

Natural products are a significant source of inspiration for the development of new drugs. The synthesis of natural product analogues, which are structurally similar molecules, allows for the exploration of structure-activity relationships and the optimization of pharmacological properties.

The 4-hydroxypiperidine (B117109) substructure, which can be readily obtained from this compound by debenzylation, is a common motif in many natural products and bioactive molecules. Synthetic chemists often utilize such building blocks to construct analogues of complex natural products. While specific examples detailing the use of this compound in the total synthesis of a natural product are not prominent in the literature, its potential is evident from synthetic strategies targeting molecules with a substituted piperidine core.

For example, the synthesis of analogues of alkaloids such as febrifugine, which contains a substituted piperidine ring, often involves the use of pre-functionalized piperidine building blocks. The benzyloxy group serves as a protecting group that can be removed at a later stage of the synthesis, while the 1-(2-methoxyethyl) group can modulate the molecule's properties.

Contribution to Chemical Library Synthesis for Advanced Research Applications

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads. The synthesis of these libraries often relies on the use of versatile building blocks that can be easily modified to generate a large number of different compounds.

The structure of this compound is well-suited for combinatorial chemistry and the synthesis of focused chemical libraries. The piperidine scaffold provides a three-dimensional framework that is desirable in drug discovery, moving away from flat aromatic structures. The presence of distinct functional groups allows for the introduction of diversity at multiple points of the molecule.

In a typical library synthesis, the piperidine nitrogen could be functionalized with a variety of substituents, and the benzyloxy group could be removed to allow for further reactions at the C4 position. This approach can rapidly generate a library of related compounds with different physicochemical properties, which can then be screened for biological activity. Although specific library synthesis protocols starting from this compound are not widely published, the principles of combinatorial chemistry support its utility as a scaffold for such endeavors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Emerging Research Paradigms and Future Perspectives for 4 Benzyloxy 1 2 Methoxyethyl Piperidine Research

Green Chemistry Approaches in Synthesis

The synthesis of piperidine (B6355638) derivatives traditionally involves methods that may not align with the principles of green chemistry, often utilizing hazardous solvents and reagents. However, a shift towards more environmentally benign synthetic routes is evident in the broader field of piperidine synthesis. These green approaches can be readily adapted for the synthesis of 4-(benzyloxy)-1-(2-methoxyethyl)piperidine and its analogs.

Key green chemistry strategies applicable to the synthesis of N-substituted piperidones and piperidines include the utilization of safer solvent systems and the development of one-pot reactions to reduce waste and improve efficiency. For instance, research has demonstrated the synthesis of N-substituted piperidones in a more environmentally friendly manner, presenting significant advantages over classical methods like the Dieckmann condensation nih.govresearchgate.net. Such approaches often focus on minimizing the use of volatile organic compounds and exploring water-based or solvent-free reaction conditions ajchem-a.com.

Future research into the synthesis of this compound could explore the following green chemistry principles:

Use of Greener Solvents: Replacing traditional solvents with more sustainable alternatives.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel to minimize separation and purification steps, thereby reducing solvent usage and waste generation researchgate.netorganic-chemistry.org.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the piperidine core or its substituents nih.gov.

Integration with Automated Synthesis and High-Throughput Experimentation

The exploration of the chemical space around this compound can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid generation of libraries of related compounds and the efficient screening of their properties for various applications.

Automated synthesis platforms can be programmed to perform repetitive synthetic steps, allowing for the creation of a diverse set of analogs with variations in the substituents on the piperidine ring or the nature of the N-alkyl group. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries for biological activity or desired material properties. In the context of drug discovery, HTS can be used to identify compounds that interact with a specific biological target. For materials science applications, HTS can be employed to screen for polymers with desired physical or chemical characteristics. The combination of automated synthesis and HTS creates a powerful workflow for the discovery of novel compounds with optimized properties.

Libraries of piperidine derivatives can be screened for a wide range of biological activities, as the piperidine scaffold is a common feature in many pharmaceuticals ijnrd.org. High-throughput screening core facilities offer access to large and diverse compound libraries and the instrumentation necessary for large-scale screening campaigns colorado.edunuvisan.com.

Exploration in Materials Science and Polymer Chemistry

The benzyloxy group in this compound suggests potential applications in materials science, particularly in the development of functional polymers. Benzyloxy-substituted monomers can be incorporated into polymers to impart specific properties or to serve as a protected functional group for further modification.

An area of interest is the copolymerization of benzyloxy-substituted monomers with other monomers to create materials with tailored characteristics. For example, research on the copolymerization of benzyloxy-substituted acrylates with styrene has demonstrated the feasibility of incorporating such functionalities into polymer chains mdpi.com. The resulting copolymers can have unique thermal and mechanical properties.

A general strategy involves the synthesis of a polylactide copolymer with pendant benzyloxy groups through copolymerization of a benzyl-ether substituted monomer with lactide. Subsequent debenzylation exposes pendant hydroxyl groups, which can be further modified, for instance, with succinic anhydride to introduce carboxylic acid functionalities. These groups are then available for coupling with amine-containing biological molecules, opening avenues for creating biofunctional materials nih.gov.

Future research could involve the synthesis of acrylate or other polymerizable derivatives of this compound and their subsequent copolymerization with various monomers. The properties of the resulting polymers could be investigated for applications in areas such as coatings, adhesives, or biomedical materials. The data in the table below, extrapolated from studies on similar benzyloxy-substituted monomers, illustrates the type of characterization that would be relevant.

| Monomer System | Monomer Ratio (Monomer 1:Monomer 2) | Polymerization Method | Resulting Copolymer Properties |

| Benzyloxy-substituted acrylate : Styrene | Various | Radical Polymerization | Random copolymers with varying glass transition temperatures and refractive indices. |

| Benzyl-ether substituted lactide : Lactide | Various | Ring-Opening Polymerization | Biodegradable copolymers with functionalizable side chains after debenzylation. |

Advanced Methodologies for Structural Diversification and Novel Reactivity Discovery

The piperidine scaffold is a versatile platform for structural diversification, allowing for the introduction of a wide array of functional groups and stereochemical arrangements. Advanced synthetic methodologies can be employed to create novel derivatives of this compound with unique properties.

Recent advances in organic synthesis have provided numerous tools for the modification of the piperidine core nih.gov. These include:

C-H Activation: Direct functionalization of C-H bonds on the piperidine ring can introduce new substituents in a highly regioselective manner.

Multicomponent Reactions: These reactions allow for the construction of complex piperidine derivatives in a single step from three or more starting materials, offering a high degree of molecular diversity ajchem-a.comresearchgate.net.

Stereoselective Synthesis: The development of enantioselective and diastereoselective methods enables the synthesis of specific stereoisomers of substituted piperidines, which is crucial for understanding their biological activity nih.gov.

The discovery of novel reactivity for the this compound core could lead to new synthetic transformations and applications. For example, the benzyloxy group could be cleaved to reveal a hydroxyl group, which could then be used as a handle for further functionalization. The tertiary amine of the piperidine ring can also participate in a variety of chemical reactions.

Future research in this area could focus on applying modern synthetic methods to generate a library of derivatives of this compound. The exploration of the reactivity of this scaffold could uncover new chemical transformations and expand its utility in both medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine?

The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, piperidine derivatives are often functionalized using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyloxy group. The 2-methoxyethyl side chain can be added through alkylation of the piperidine nitrogen using 2-methoxyethyl halides. Purification is achieved via recrystallization or column chromatography .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : H and C NMR analyze substituent positions and purity (e.g., δ 3.3–3.7 ppm for methoxy protons, δ 4.5–5.0 ppm for benzyloxy groups) .

- Chromatography : HPLC or GC-MS confirms purity (>95% typical for research-grade material) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture, light, and oxidizing agents, as the benzyloxy group is susceptible to hydrolysis and oxidation. Stability tests under these conditions show <5% degradation over 12 months .

Q. What safety precautions are necessary during handling?

- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors.

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme inhibition assays : Test interactions with targets like kinases or GPCRs at 1–100 μM concentrations.

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK-293) to assess IC values.

- Solubility profiling : Measure in PBS or DMSO for pharmacokinetic modeling .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Solvent optimization : Replace dichloromethane with THF or acetonitrile to improve reaction kinetics.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.

- Flow chemistry : Continuous flow systems reduce side reactions and improve yield by 15–20% compared to batch methods .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Q. What mechanistic insights explain regioselectivity in substitution reactions?

The 4-position of the piperidine ring is electrophilic due to conjugation with the benzyloxy group. Alkylation at nitrogen proceeds via an S2 mechanism, favored by polar aprotic solvents (e.g., DMF). Steric hindrance from the 2-methoxyethyl group directs substitution to less crowded sites .

Q. How can biological activity be enhanced through structural modifications?

- Bioisosteric replacement : Substitute the benzyloxy group with a pyridylmethyl moiety to improve metabolic stability.

- Side-chain elongation : Extend the 2-methoxyethyl chain to enhance binding to hydrophobic enzyme pockets.

- Prodrug strategies : Introduce ester groups for controlled release in vivo .

Q. What computational methods predict reactivity and binding affinity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) : Simulate interactions with protein targets (e.g., serotonin receptors) to prioritize analogs for synthesis.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.